Cas no 116412-86-3 (Methanone, (3,4-dimethoxyphenyl)(2-fluorophenyl)-)
116412-86-3 structure
Product Name:Methanone, (3,4-dimethoxyphenyl)(2-fluorophenyl)-
CAS No:116412-86-3
MF:C15H13FO3
MW:260.260328054428
CID:1205702
PubChem ID:14297443
Update Time:2025-04-20
Methanone, (3,4-dimethoxyphenyl)(2-fluorophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Methanone, (3,4-dimethoxyphenyl)(2-fluorophenyl)-
- (2,3-DIMETHOXYPHENYL)(2-FLUOROPHENYL)METHANONE
- SCHEMBL8718343
- AKOS005925142
- (3,4-dimethoxyphenyl)(2-fluorophenyl)methanone
- 116412-86-3
- (3,4-dimethoxyphenyl)-(2-fluorophenyl)methanone
- WZOTZLPGWVKPGU-UHFFFAOYSA-N
- 2-fluoro-3',4'-dimethoxy benzophenone
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- Inchi: 1S/C15H13FO3/c1-18-13-8-7-10(9-14(13)19-2)15(17)11-5-3-4-6-12(11)16/h3-9H,1-2H3
- InChI Key: WZOTZLPGWVKPGU-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C(C1C=CC(=C(C=1)OC)OC)=O
Computed Properties
- Exact Mass: 260.08487243g/mol
- Monoisotopic Mass: 260.08487243g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 35.5Ų
Methanone, (3,4-dimethoxyphenyl)(2-fluorophenyl)- Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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